Quinoline, 8,8'-dithiobis-

Description

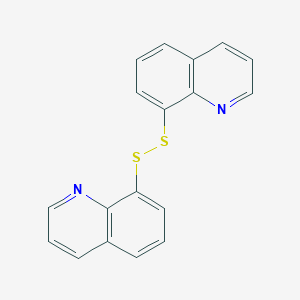

Structure

3D Structure

Properties

IUPAC Name |

8-(quinolin-8-yldisulfanyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S2/c1-5-13-7-3-11-19-17(13)15(9-1)21-22-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPTTYFYQZTJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SSC3=CC=CC4=C3N=CC=C4)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061574 | |

| Record name | Quinoline, 8,8'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-28-7 | |

| Record name | 8,8′-Dithiobis[quinoline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8,8'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8,8'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 8,8'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8'-disulfanediyldiquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Quinoline, 8,8'-dithiobis-, also known as di(8-quinolyl) disulfide. This disulfide-bridged quinoline dimer has garnered interest for its unique chemical structure and promising attributes in materials science, coordination chemistry, and pharmacology. This document consolidates available data on its physicochemical characteristics, provides a detailed synthesis protocol, and explores its documented and potential applications, with a focus on its antimicrobial, antioxidant, and metal-chelating properties.

Introduction: Unveiling Quinoline, 8,8'-dithiobis-

Quinoline, 8,8'-dithiobis- is an organic compound featuring two quinoline moieties linked at the 8-position by a disulfide bond.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[2][3] The incorporation of a disulfide linkage introduces a reactive and potentially cleavable site, offering unique opportunities for the design of novel materials and therapeutic agents. The presence of nitrogen and sulfur atoms also imparts this molecule with interesting coordination and redox properties.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with or interested in this intriguing molecule.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of Quinoline, 8,8'-dithiobis- is crucial for its application in research and development.

Structural and Molecular Data

The structural and molecular details of Quinoline, 8,8'-dithiobis- are summarized in the table below.

| Property | Value |

| Systematic Name | 8,8'-Disulfanediyldiquinoline[4] |

| Synonyms | Di(8-quinolyl) disulfide, 8,8'-Dithiodiquinoline, 8,8'-Quinolyl Disulfide[4][5] |

| CAS Number | 1160-28-7[4][5] |

| Molecular Formula | C₁₈H₁₂N₂S₂[4][5] |

| Molecular Weight | 320.43 g/mol [4][5] |

| Appearance | Yellow to light brown powder[5] |

| Melting Point | 200-208 °C[4][6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the two quinoline rings. The symmetry of the molecule may simplify the spectrum to some extent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the quinoline rings. The carbon atom attached to the sulfur atom would likely appear in a distinct region of the spectrum.

-

FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings, as well as C=N and C=C stretching vibrations within the quinoline core. The S-S stretching vibration is typically weak and may be difficult to observe.

-

UV-Vis: Quinoline and its derivatives are known to absorb in the ultraviolet region. The UV-Vis spectrum of Quinoline, 8,8'-dithiobis- is expected to show absorption maxima related to the π-π* transitions of the quinoline rings.

Synthesis and Characterization

The primary route for the synthesis of Quinoline, 8,8'-dithiobis- involves the oxidation of its precursor, 8-mercaptoquinoline (also known as 8-quinolinethiol).[7]

Synthesis of 8-Mercaptoquinoline (Precursor)

8-Mercaptoquinoline can be prepared from quinoline-8-sulfonyl chloride via reduction.[7]

Synthesis of Quinoline, 8,8'-dithiobis-

The disulfide is formed through the oxidation of the thiol group of 8-mercaptoquinoline.

Experimental Protocol: Oxidation of 8-Mercaptoquinoline

Causality: This protocol utilizes a mild oxidizing agent to facilitate the coupling of two 8-mercaptoquinoline molecules to form the desired disulfide bond. The choice of solvent is critical for the solubility of the starting material and product.

-

Dissolution: Dissolve a known quantity of 8-mercaptoquinoline in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

-

Oxidation: While stirring, add a mild oxidizing agent, such as a solution of iodine (I₂) in ethanol, dropwise to the 8-mercaptoquinoline solution. The reaction progress can often be monitored by a color change. Other oxidizing agents like hydrogen peroxide or air can also be employed. The reaction can be represented as: 2 C₉H₇NSH + I₂ → C₁₈H₁₂N₂S₂ + 2 HI

-

Precipitation and Filtration: The product, Quinoline, 8,8'-dithiobis-, is typically less soluble than the starting material and will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold solvent to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to obtain Quinoline, 8,8'-dithiobis- as a solid.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.

Key Applications and Mechanisms of Action

The unique structural features of Quinoline, 8,8'-dithiobis- give rise to several potential applications, particularly in the fields of medicinal chemistry and materials science.

Antimicrobial and Antifungal Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[8][9] The presence of the disulfide bond in Quinoline, 8,8'-dithiobis- may contribute to its biological activity. Disulfide-containing compounds can interfere with cellular processes by interacting with thiol groups in proteins and enzymes, leading to microbial cell death. While specific studies on the antimicrobial efficacy of Quinoline, 8,8'-dithiobis- are limited, related heterocyclic disulfides have demonstrated potent antifungal and antibacterial effects. For instance, a study on allicin-inspired heterocyclic disulfides, including a quinoline derivative, reported significant antifungal activity.[8]

Mechanism of Action (Proposed):

Antioxidant Properties

Quinoline derivatives have also been investigated for their antioxidant potential.[10][11] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases. The redox-active disulfide bond and the electron-rich quinoline rings could contribute to the antioxidant capacity of Quinoline, 8,8'-dithiobis-.

Experimental Protocol: DPPH Radical Scavenging Assay

Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

-

Preparation of Solutions: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of DPPH in the same solvent.

-

Assay: In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Self-Validation: The assay should be performed in triplicate, and a known antioxidant, such as ascorbic acid or BHT, should be used as a positive control to validate the experimental setup.[10]

Coordination Chemistry and Metal Chelation

The nitrogen atom in the quinoline ring and the sulfur atoms of the disulfide bridge provide potential coordination sites for metal ions.[1] 8-Hydroxyquinoline, a close analog, is a well-known metal chelating agent.[12] The ability of Quinoline, 8,8'-dithiobis- to form complexes with metal ions opens up possibilities for its use in:

-

Catalysis: Metal complexes of quinoline derivatives can act as catalysts in various organic reactions.

-

Sensing: The fluorescence properties of the quinoline moiety may be modulated upon metal binding, allowing for the development of fluorescent sensors for specific metal ions.

-

Bioinorganic Chemistry: The interaction of this molecule with biologically relevant metal ions is an area for further investigation.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Quinoline, 8,8'-dithiobis-.

| Hazard Category | Precautionary Measures |

| Skin Irritation | Causes skin irritation. Wear protective gloves.[4] |

| Eye Damage | Causes serious eye damage. Wear eye/face protection.[4] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[4] |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects. Avoid release to the environment.[4] |

Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

Conclusion and Future Perspectives

Quinoline, 8,8'-dithiobis- is a molecule with significant potential stemming from its unique combination of a privileged quinoline scaffold and a reactive disulfide linkage. While its fundamental properties are partially characterized, further in-depth research is warranted to fully elucidate its potential. Specifically, detailed investigations into its antimicrobial and antioxidant mechanisms, a broader screening of its activity against various pathogens, and a comprehensive study of its coordination chemistry with a range of metal ions would be highly valuable. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents, advanced materials, and sensitive chemical sensors.

References

-

ResearchGate. The generation of 8-quinolinesulfenyl halides from di(8-quinolinyl) disulfide.... [Link]

-

Pembina. Disulfide Oil Safety Data Sheet. [Link]

-

LookChem. 8,8'-DIQUINOLYL DISULFIDE, CasNo.1160-28-7. [Link]

-

MDPI. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

Wikipedia. 8-Mercaptoquinoline. [Link]

-

Systematic Reviews in Pharmacy. Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]

-

ResearchGate. The generation of 8-quinolinesulfenyl chloride 3 from di(8-quinolinyl).... [Link]

-

PubMed. Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. [Link]

-

National Center for Biotechnology Information. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

-

ResearchGate. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

National Center for Biotechnology Information. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Advanced Journal of Chemistry-Section A. Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. [Link]

-

OAText. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

National Center for Biotechnology Information. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]

-

PubMed. The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. [Link]

-

PubMed. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]

-

MDPI. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. [Link]

-

National Center for Biotechnology Information. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]

-

ResearchGate. Synthesis and antioxidant properties of novel quinoline-chalcogenium compounds. [Link]

-

MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

-

UNCW Institutional Repository. The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. [Link]

-

National Center for Biotechnology Information. Direct mass spectrometric characterization of disulfide linkages. [Link]

-

ResearchGate. The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. [Link]

-

UNCW Institutional Repository. THE HIGHLY PREORGANIZED LIGANDS 8-(2-PYRIDYL)QUINOLINE, 2,2'- DIPYRIDYL AMINE AND 1,10-PHENANTHROLINE-2, 9-DICARBOXYLIC ACID, AND THEIR COMPLEXING PROPERTIES WITH METAL IONS. [Link]

-

Wiley Online Library. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]

- Google Patents. US6515127B1 - Method for preparing quinoline-5,8-diones.

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

PubChem. 8-Hydroxyquinoline. [Link]

-

OSTI.gov. ANALYTICAL APPLICATION OF 8-MERCAPTOQUINOLINE (TRIOOXINE) AND ITS DERIVATIVES. COMMUNICATION 18. GALLIUM, INDIUM AND THALLIUM THIOOXINATES. PHOTOMETRIC DETERMINATION OF INDIUM WITH THIOOXINE (Journal Article). [Link]

-

YouTube. Coordination Compounds | Professor Dave & Chegg Explain. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. 8,8'-DIQUINOLYL DISULFIDE | 1160-28-7 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 8,8'-DIQUINOLYL DISULFIDE, CasNo.1160-28-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study [mdpi.com]

- 11. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

An In-Depth Technical Guide to the Biological Mechanism of Action of Quinoline, 8,8'-dithiobis-

A Senior Application Scientist's Synthesis of a Novel Anticancer and Antimicrobial Agent

Authored by: Gemini AI

January 13, 2026

Abstract

Quinoline, 8,8'-dithiobis-, a disulfide-bridged quinoline dimer, is emerging as a compound of significant interest in the fields of oncology and microbiology. This technical guide provides a comprehensive analysis of its mechanism of action, positing that it functions as a prodrug that, upon intracellular reduction, releases the active moiety, 8-mercaptoquinoline (8MQ). The guide elucidates the multifaceted downstream effects of 8MQ, including metalloenzyme inhibition, disruption of critical signaling pathways, induction of cell cycle arrest, and apoptosis. Detailed experimental protocols and visual diagrams are provided to offer researchers a robust framework for investigating this and similar compounds.

Introduction: The Quinoline Scaffold and the Promise of a Dithiobis Moiety

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. "Quinoline, 8,8'-dithiobis-" (also known as 8,8'-dithiobisquinoline) presents a unique structural feature: two quinoline moieties linked by a disulfide bond[2]. This dithiobis linkage is not merely a structural linker but is hypothesized to be a key determinant of the compound's biological activity, conferring a redox-sensitive character that is central to its mechanism of action.

This guide will deconstruct the current understanding of how Quinoline, 8,8'-dithiobis- exerts its effects on biological systems, focusing on its conversion to the active thiol form and the subsequent molecular targets and pathways.

The Prodrug Hypothesis: Intracellular Activation via Disulfide Bond Reduction

The central hypothesis for the mechanism of action of Quinoline, 8,8'-dithiobis- is that it acts as a prodrug, remaining relatively inert in the extracellular environment and undergoing activation within the reducing intracellular milieu. The high concentration of intracellular glutathione (GSH) and other reducing agents, such as dithiothreitol (DTT) in experimental settings, can readily cleave the disulfide bond to yield two molecules of 8-mercaptoquinoline (8MQ)[2][3].

dot

Figure 1: Proposed intracellular activation of Quinoline, 8,8'-dithiobis-.

This activation is critical as 8MQ possesses a free thiol group, which is a potent metal chelator and can engage in various biological interactions that are not possible for the parent disulfide compound.

Experimental Validation: Disulfide Reduction Assay

The conversion of Quinoline, 8,8'-dithiobis- to 8MQ can be monitored in vitro using a disulfide reduction assay with a reducing agent like DTT.

Protocol: In Vitro Disulfide Reduction Assay

-

Preparation of Reagents:

-

Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of DTT in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the Quinoline, 8,8'-dithiobis- stock solution to achieve the desired final concentration.

-

Initiate the reaction by adding the DTT stock solution. Include a control well without DTT.

-

-

Monitoring the Reaction:

-

At various time points, take an aliquot of the reaction mixture and add it to the thiol-reactive fluorescent probe solution.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

An increase in fluorescence over time in the presence of DTT, compared to the control, indicates the formation of free thiol groups (8MQ), confirming the reduction of the disulfide bond.

-

The Active Moiety: 8-Mercaptoquinoline and its Molecular Targets

Upon its intracellular release, 8MQ is believed to be the primary effector molecule. Its mechanism of action is multifaceted, stemming from its ability to chelate metal ions and interact with various cellular components.

Metalloenzyme Inhibition

A significant number of enzymes, known as metalloenzymes, require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺, Cu²⁺) for their catalytic activity[4][5]. These enzymes are involved in a wide array of critical cellular processes, including DNA replication and repair, gene expression, and signal transduction. The thiol group of 8MQ, in conjunction with the nitrogen atom of the quinoline ring, forms a potent bidentate chelating agent that can bind to these metal cofactors, thereby inhibiting the enzyme's function[6][7].

A prime example of a potential target is the minichromosome maintenance (MCM) complex, a DNA helicase essential for the initiation of DNA replication[6][8]. The MCM complex contains zinc finger motifs that are crucial for its structure and function. By chelating the zinc ions within these motifs, 8MQ can disrupt the helicase activity, leading to an arrest of DNA replication and ultimately, cell cycle arrest and apoptosis.

dot

Figure 3: Potential inhibition of the NF-κB signaling pathway by 8-Mercaptoquinoline.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, driving cell growth, proliferation, and survival.[9][10] Several quinoline-based compounds have been developed as inhibitors of this pathway.[11][12] 8MQ could potentially inhibit one or more of the kinase components of this pathway, leading to a downstream reduction in cell proliferation and survival signals.

Cellular Consequences: Cell Cycle Arrest and Apoptosis

The culmination of metalloenzyme inhibition and disruption of key signaling pathways is the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting DNA replication through the targeting of the MCM complex, Quinoline, 8,8'-dithiobis- is expected to induce cell cycle arrest, likely at the G1/S or G2/M checkpoints.[6][13] This prevents the proliferation of cancer cells and can sensitize them to other therapeutic agents.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment:

-

Culture cancer cells to 60-70% confluency.

-

Treat the cells with various concentrations of Quinoline, 8,8'-dithiobis- for 24-48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Interpretation:

-

The resulting DNA histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest.

-

Induction of Apoptosis

The sustained cell cycle arrest and cellular stress induced by Quinoline, 8,8'-dithiobis- ultimately lead to the activation of apoptotic pathways.[14][15][16] This programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Culture and Treatment:

-

Treat cancer cells with Quinoline, 8,8'-dithiobis- as described for the cell cycle analysis.

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

An increase in the percentage of apoptotic cells in the treated samples confirms the induction of apoptosis.

-

Summary of the Proposed Mechanism of Action

The biological activity of Quinoline, 8,8'-dithiobis- can be summarized in a multi-step process:

dot

Figure 4: A comprehensive overview of the proposed mechanism of action for Quinoline, 8,8'-dithiobis-.

Conclusion and Future Directions

Quinoline, 8,8'-dithiobis- represents a promising therapeutic candidate with a sophisticated, redox-dependent mechanism of action. Its ability to act as a prodrug, delivering the potent metalloenzyme inhibitor and signaling modulator 8-mercaptoquinoline directly to the intracellular environment, offers a targeted approach to combating cancer and microbial infections.

Future research should focus on:

-

Identifying the specific metalloenzyme targets of 8MQ using proteomics and activity-based protein profiling.

-

Elucidating the precise molecular interactions of 8MQ with components of the NF-κB and PI3K/Akt/mTOR pathways.

-

Evaluating the in vivo efficacy and safety profile of Quinoline, 8,8'-dithiobis- in preclinical animal models.

-

Synthesizing and screening derivatives to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide provides a solid foundation for these future investigations, paving the way for the potential clinical development of this novel and promising compound.

References

- Jafari, E., et al. (2016). Quinoline-based compounds as anticancer agents. Journal of the Iranian Chemical Society, 13(11), 1939-1950.

- Musiol, R. (2017). Quinoline derivatives as anticancer agents. Current medicinal chemistry, 24(29), 3137-3151.

- An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. (2022). STAR Protocols, 3(4), 101859.

- A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. (2004). Journal of Biomolecular Techniques, 15(2), 121-125.

- Assays of Thiol Isomerase Enzymatic Activity. (2018). In Methods in Molecular Biology (pp. 161-170). Humana Press.

- Quantification of Thiols and Disulfides. (2011). Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(1), 1-13.

- Jung, Y., et al. (2013). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 34(7), 947-956.

- A Novel 8-nitro Quinoline-Thiosemicarbazone Analogues Induces G1/S & G2/M Phase Cell Cycle Arrest and Apoptosis Through ROS Mediated Mitochondrial Pathway. (2020). Bioorganic Chemistry, 97, 103709.

- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. (2019). Phytomedicine, 63, 153005.

- Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. (2015). PLoS One, 10(6), e0128311.

- McKenna, S. M., et al. (2024). Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. RSC Chemical Biology.

- The Inhibition of Thiol Enzymes by Lachrymators. (1948). Biochemical Journal, 42(1), 82-88.

- Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. (2024). RSC Chemical Biology.

- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (2022). Dalton Transactions, 51(27), 10427-10436.

- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2017). Scientific Reports, 7(1), 1-13.

- Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. (2022). Cancers, 14(15), 3749.

- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P

- Targeting Metalloenzymes for Therapeutic Intervention. (2019). Chemical Reviews, 119(2), 1288-1357.

- Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells. (2024). RSC Chemical Biology.

- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). Apoptosis, 27(7-8), 577-589.

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

- Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility, University of Chicago.

- Targeting PI3K: A New Generation of Agents Emerges. (2013). OncLive.

- Cell cycle distribution following 24 h exposure to different... (n.d.).

- Targeting Metalloenzymes for Therapeutic Intervention. (2019). Chemical Reviews, 119(2), 1288-1357.

- PI3K/Akt/mTOR inhibitors. (n.d.). Adooq Bioscience.

- Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2022). Journal of Computer-Aided Molecular Design, 36(7), 445-457.

- Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. (2016).

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE.

- Application Notes and Protocols: Induction of Apoptosis in Cancer Cells by 8-Hydroxyquinoline and its Deriv

- Effects of compounds 5 and 8 on the nuclear factor-κB (NF-κB) signaling... (n.d.).

- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022). Apoptosis, 27(7-8), 577-589.

- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2017).

- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2014). Bioorganic & Medicinal Chemistry, 22(14), 3555-3569.

- Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay. (1988). Mutation Research/Genetic Toxicology, 206(3), 363-368.

- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy, 2(1), 1-8.

- Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(16), 5579-5586.

- Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. (2019). ACS Medicinal Chemistry Letters, 10(10), 1422-1428.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences, 23(13), 7083.

- Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6138-6141.

Sources

- 1. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 2. broadpharm.com [broadpharm.com]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components as significant metalloprotein targets in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. adooq.com [adooq.com]

- 13. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Comprehensive literature review on Quinoline, 8,8'-dithiobis-

An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: A Redox-Responsive Platform for Therapeutic Innovation

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Among its numerous derivatives, 8-substituted quinolines have garnered significant attention for their potent metal-chelating properties, which drive a wide spectrum of therapeutic activities. This technical guide focuses on a unique derivative, Quinoline, 8,8'-dithiobis- (also known as 8,8'-dithiodiquinoline), a molecule that combines the established bioactivity of the quinoline nucleus with a redox-sensitive disulfide linkage.

This document provides a comprehensive analysis for researchers and drug development professionals, exploring the synthesis, chemical profile, and multifaceted mechanism of action of Quinoline, 8,8'-dithiobis-. We posit that this compound functions as a sophisticated prodrug, remaining stable until it encounters the highly reducing intracellular environment, particularly within cancer cells. There, it releases two equivalents of the potent metal-chelating agent, 8-mercaptoquinoline. This targeted activation mechanism, coupled with the subsequent disruption of metal ion homeostasis, presents a compelling strategy for developing next-generation therapeutics in oncology and beyond. This guide will detail the scientific rationale, experimental protocols, and future research avenues for harnessing the full potential of this promising molecule.

The Quinoline Scaffold: A Foundation of Therapeutic Excellence

The bicyclic heterocyclic quinoline ring system is a fundamental building block in the design of therapeutic agents.[1] Its rigid, aromatic structure provides an ideal framework for interacting with biological targets, while the nitrogen atom enhances solubility and hydrogen-bonding capabilities.[1] This versatility has led to the development of a wide array of drugs with diverse pharmacological applications, including:

-

Antimalarials: Quinine and Chloroquine have been instrumental in global health for decades.[2]

-

Anticancer Agents: A significant number of modern oncology drugs are based on the quinoline core, targeting various signaling pathways.[2][4]

-

Antimicrobials and Antivirals: Quinoline derivatives exhibit broad-spectrum activity against bacteria, fungi, and viruses.[5][6]

A particularly important subclass is the 8-substituted quinolines. The analog, 8-hydroxyquinoline (8-HQ), is extensively studied for its ability to chelate essential metal ions like iron, copper, and zinc.[7][8] This chelation is the primary driver of its biological activity, which includes inducing oxidative stress in cancer cells, inhibiting metalloenzymes critical for pathogen survival, and modulating metal-dependent neurological processes.[7][9] Quinoline, 8,8'-dithiobis-, as the sulfur-containing counterpart, is built upon this powerful foundation, introducing a unique redox-sensitive dimension.

Core Chemical Profile of Quinoline, 8,8'-dithiobis-

Quinoline, 8,8'-dithiobis- is an organic compound characterized by two quinoline units linked at the 8-position by a disulfide (-S-S-) bond.[10] This structure imparts distinct chemical properties that are central to its biological potential.

| Property | Data | Source(s) |

| IUPAC Name | 8,8'-Disulfanediyldiquinoline | [11] |

| Synonyms | 8,8'-Dithiodiquinoline, 8-Quinolyl Disulfide | [10] |

| CAS Number | 1160-28-7 | [11][12] |

| Molecular Formula | C₁₈H₁₂N₂S₂ | [10][11][12] |

| Molecular Weight | 320.44 g/mol | [11][12] |

| Appearance | Solid, soluble in organic solvents | [10] |

| Key Features | Fluorescent, metal ligand, redox-active | [10] |

The disulfide bond is the most critical functional group. It is relatively stable in the oxidative extracellular environment but is susceptible to cleavage by reducing agents, most notably by glutathione (GSH), which is present in high concentrations inside cells. This redox reactivity forms the basis of its utility as a targeted drug delivery system.

Synthesis and Characterization

The synthesis of Quinoline, 8,8'-dithiobis- is logically achieved through the oxidative dimerization of its monomeric precursor, 8-mercaptoquinoline (also known as quinoline-8-thiol). This process is straightforward and efficient, making the compound readily accessible for research. A study involving tin complexes noted the formation of diquinolinyl-8,8′-disulfide via air oxidation in DMSO, confirming the feasibility of this approach.[13]

Experimental Protocol: Synthesis via Oxidative Dimerization

This protocol describes a general, reliable method for synthesizing Quinoline, 8,8'-dithiobis-.

Causality: The core of this synthesis is the formation of a disulfide bond from two thiol groups. This requires a mild oxidant to facilitate the removal of hydrogen atoms and the formation of the S-S bond. Dimethyl sulfoxide (DMSO) can serve as both the solvent and a mild oxidant at elevated temperatures, while air (oxygen) provides a simple and effective alternative.

Methodology:

-

Dissolution: Dissolve 8-mercaptoquinoline hydrochloride (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).

-

Basification: Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2.5 equivalents), to neutralize the hydrochloride salt and deprotonate the thiol group, forming the more reactive thiolate anion.

-

Oxidation: Stir the solution vigorously in a vessel open to the air for 12-24 hours. The oxygen in the air will serve as the primary oxidant. Alternatively, for a more controlled reaction, use a mild oxidant like iodine (I₂) (0.5 equivalents) or hydrogen peroxide (H₂O₂) (1 equivalent) added dropwise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the disappearance of the 8-mercaptoquinoline spot and the appearance of a new, less polar product spot.

-

Workup: Once the reaction is complete, pour the mixture into cold water. The product, being organic-soluble, will precipitate out.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/hexane).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: To verify the aromatic proton signals of the quinoline rings.

-

¹³C NMR: To confirm the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z) of 320.44.

-

Infrared (IR) Spectroscopy: To observe the characteristic aromatic C-H and C=N stretches.

-

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of Quinoline, 8,8'-dithiobis-.

Proposed Mechanism of Action

The therapeutic potential of Quinoline, 8,8'-dithiobis- is rooted in a dual-action mechanism that leverages the unique chemical biology of pathological environments, such as solid tumors.

Redox-Responsiveness: A Prodrug Activation Strategy

The central hypothesis is that Quinoline, 8,8'-dithiobis- acts as a prodrug. In the bloodstream and extracellular space, the disulfide bond remains intact. Upon diffusion into a cell, it is rapidly cleaved by the high concentration of intracellular glutathione (GSH), a key component of the cellular antioxidant system.

Causality: Many cancer cells exhibit elevated levels of GSH to cope with high levels of intrinsic oxidative stress. This metabolic feature can be exploited for selective drug activation. The reaction cleaves the parent molecule into two equivalents of the active species, 8-mercaptoquinoline, effectively concentrating the therapeutic agent at the site of action.

Caption: Intracellular activation of the prodrug by glutathione (GSH).

Disruption of Metal Homeostasis and Downstream Effects

Once released, the active 8-mercaptoquinoline monomer acts as a potent bidentate chelating agent for transition metal ions, similar to its well-known oxygen analog, 8-hydroxyquinoline.[7][14] This ability to bind essential metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can trigger a cascade of cytotoxic effects.

-

Metalloenzyme Inhibition: Many enzymes crucial for DNA replication, cell signaling, and metabolism rely on metal cofactors. Chelation of these ions can inhibit critical enzymes, halting cell proliferation.[8]

-

Ionophore Activity: The lipophilic metal-ligand complex can act as an ionophore, shuttling excess metal ions across intracellular membranes.[15][16] For example, transporting copper into the cell can lead to a dramatic increase in reactive oxygen species (ROS) through Fenton-like reactions.[7]

-

Induction of Apoptosis: The resulting severe oxidative stress damages DNA, lipids, and proteins, ultimately activating apoptotic cell death pathways.[17]

Caption: Downstream cytotoxic effects following prodrug activation.

Applications and Experimental Validation

The primary therapeutic application for Quinoline, 8,8'-dithiobis- is in oncology, where its tumor-selective activation mechanism could provide a significant therapeutic window, minimizing toxicity to healthy tissues.

Anticancer Potential and Comparative Data

While specific cytotoxicity data for Quinoline, 8,8'-dithiobis- requires dedicated investigation, the activity of related 8-hydroxyquinoline derivatives provides a strong rationale and a benchmark for its potential potency.

Table of Cytotoxicity for 8-Hydroxyquinoline Analogs (for comparative purposes)

| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Source(s) |

|---|---|---|---|

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver Cancer) | 6.25 µg/mL | [17][18] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Multiple Lines | 12.5–25 µg/mL | [17][18] |

| 7-diethylaminomethyl-8-hydroxyquinoline | 60 Cancer Cell Lines (NCI) | -5.35 M (log₁₀GI₅₀) | [19] |

| 5-nitro-8-hydroxyquinoline (Nitroxoline) | Multiple Lines | 5-10 fold more potent than Clioquinol | [20] |

| 8-HQ Glycoconjugate (8HQ-Glu) | MCF-7 (Breast Cancer) | 167.9 µM |[21] |

These data demonstrate that modifications to the 8-substituted quinoline core can produce potent anticancer activity across a wide range of cell lines. The unique delivery mechanism of Quinoline, 8,8'-dithiobis- suggests it could achieve high efficacy with improved selectivity.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)

To validate the anticancer activity of Quinoline, 8,8'-dithiobis-, a standard cytotoxicity assay is the first critical step.

Causality: The MTS assay is a colorimetric method for determining the number of viable cells. Mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells, allowing for the calculation of cell death at different drug concentrations.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 or 72 hours to allow the compound to exert its effect.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to formazan.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated controls to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Cytotoxicity Assay Workflow

Caption: Standard workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

Quinoline, 8,8'-dithiobis- represents a highly promising, yet underexplored, molecule for therapeutic development. It elegantly combines the proven metal-chelating ability of the 8-substituted quinoline scaffold with a redox-activated delivery mechanism. This design offers the potential for enhanced selectivity toward cancer cells, which are characterized by a highly reducing intracellular environment.

Future research should focus on:

-

Systematic Biological Evaluation: Conducting comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its potency and spectrum of activity.

-

Mechanistic Validation: Performing experiments to confirm the proposed mechanism, including measuring intracellular GSH depletion, detecting the formation of the 8-mercaptoquinoline monomer, and quantifying ROS generation.

-

Pharmacokinetic and In Vivo Studies: Assessing the compound's stability, bioavailability, and efficacy in preclinical animal models of cancer.

-

Derivative Synthesis: Exploring modifications to the quinoline rings to fine-tune solubility, potency, and selectivity, creating a new generation of redox-responsive anticancer agents.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of Quinoline, 8,8'-dithiobis- and its derivatives, paving the way for novel and more effective treatments for cancer and other diseases.

References

A comprehensive list of references will be compiled based on the citations used throughout this document.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CAS 1160-28-7: 8,8′-Dithiobis[quinoline] | CymitQuimica [cymitquimica.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. chemscene.com [chemscene.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline-8-thiolate | C9H6NS- | CID 3328217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Co-Delivery of 8-Hydroxyquinoline Glycoconjugates and Doxorubicin by Supramolecular Hydrogel Based on α-Cyclodextrin and pH-Responsive Micelles for Enhanced Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quinoline, 8,8'-dithiobis-: Chemical Structure and Spectroscopic Properties

This guide provides a comprehensive technical overview of Quinoline, 8,8'-dithiobis-, a disulfide-containing heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its core chemical structure, detailed spectroscopic properties, synthesis, and reactivity, offering field-proven insights and methodologies.

Introduction: The Significance of Quinoline, 8,8'-dithiobis-

Quinoline, 8,8'-dithiobis-, also known by its IUPAC name 8,8'-Disulfanediyldiquinoline, is an organic compound that features two quinoline moieties linked by a disulfide bond.[1] This unique structural arrangement confers upon the molecule a range of interesting chemical and physical properties. Its potential applications are diverse, spanning materials science, biochemistry, and pharmaceutical research. The presence of the quinoline rings, known for their fluorescence and metal-chelating abilities, combined with the redox-active disulfide linkage, makes this compound a versatile tool in various scientific disciplines.[1] Notably, quinoline derivatives have established roles in medicinal chemistry, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The disulfide bond, a key functional group in many biological systems, introduces a reversible covalent linkage that can be manipulated under specific redox conditions.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of Quinoline, 8,8'-dithiobis- are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂N₂S₂ | [1] |

| Molecular Weight | 320.44 g/mol | [1] |

| CAS Number | 1160-28-7 | [1] |

| IUPAC Name | 8,8'-Disulfanediyldiquinoline | [1] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in organic solvents | [1] |

The molecule consists of two planar quinoline ring systems connected at the 8-position through a disulfide bridge. This linkage provides a degree of rotational freedom, allowing for different conformational possibilities.

Sources

The Lynchpin of Redox-Responsive Research: A Technical Guide to Quinoline, 8,8'-dithiobis- Derivatives

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the burgeoning potential of Quinoline, 8,8'-dithiobis- derivatives. We will delve into the core chemical principles that make these molecules uniquely suited for a variety of research applications, from targeted cancer therapy to advanced materials science. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate but also innovate.

The Core Directive: Understanding the Disulfide Bridge as a Functional Switch

At the heart of Quinoline, 8,8'-dithiobis- derivatives lies the disulfide bond (-S-S-), a covalent linkage that is both stable under normal physiological conditions and exquisitely sensitive to the reducing environments found within cells. This molecule is essentially a prodrug or a pro-reagent, designed to release two equivalents of the active 8-mercaptoquinoline upon encountering a reductive trigger, most notably the high intracellular concentrations of glutathione (GSH).

The quinoline moiety itself is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1] When coupled through a dithiobis bridge, it creates a system with latent potential, waiting to be unleashed by a specific biological cue.

Caption: Redox-responsive activation of Quinoline, 8,8'-dithiobis-.

Synthesis and Characterization

The synthesis of Quinoline, 8,8'-dithiobis- is typically achieved through the oxidation of its corresponding thiol precursor, 8-mercaptoquinoline. While various oxidizing agents can be employed, a common and straightforward method involves the use of a mild oxidant in a suitable solvent.

Representative Synthesis Protocol

This protocol outlines a general method for the synthesis of Quinoline, 8,8'-dithiobis- from 8-mercaptoquinoline hydrochloride.

-

Dissolution of Precursor: Dissolve 8-mercaptoquinoline hydrochloride in a minimal amount of deionized water.

-

Neutralization: Slowly add a solution of sodium hydroxide (e.g., 1 M) dropwise with stirring until the pH of the solution is approximately neutral (pH 7). This deprotonates the thiol group, making it susceptible to oxidation.

-

Oxidation: While stirring vigorously, add a solution of an oxidizing agent, such as hydrogen peroxide (3% solution) or an iodine solution, dropwise. The reaction progress can often be monitored by a color change.

-

Precipitation and Isolation: The Quinoline, 8,8'-dithiobis- product, being less soluble in water, will precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any unreacted starting material and salts.

-

Drying: Dry the product under vacuum to yield the final Quinoline, 8,8'-dithiobis- derivative.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Causality in Protocol Design:

-

Neutralization: The thiol group in 8-mercaptoquinoline is more readily oxidized in its thiolate form (-S⁻). Neutralization of the hydrochloride salt is therefore a critical first step.

-

Choice of Oxidant: Mild oxidizing agents are preferred to avoid over-oxidation of the sulfur or modification of the quinoline ring.

-

Aqueous Medium: The differential solubility of the starting material and the product in water is exploited for easy isolation of the desired disulfide.

Applications in Anticancer Research

The high concentration of glutathione in the tumor microenvironment makes Quinoline, 8,8'-dithiobis- derivatives attractive candidates for targeted cancer therapy.[1] Upon entering a cancer cell, the disulfide bond is cleaved, releasing 8-mercaptoquinoline, a potent metal-chelating agent and disruptor of cellular redox homeostasis.

Mechanism of Anticancer Action

The anticancer activity of the released 8-mercaptoquinoline is multifaceted:

-

Metal Chelation: 8-mercaptoquinoline is a strong chelator of essential metal ions like zinc and copper, which are crucial cofactors for many enzymes involved in cell proliferation and survival.[2]

-

Induction of Oxidative Stress: By interfering with the cellular redox balance, 8-mercaptoquinoline can lead to an increase in reactive oxygen species (ROS), triggering apoptotic pathways.

-

Enzyme Inhibition: The thiol group can interact with and inhibit key enzymes, further disrupting cellular processes.

Caption: Proposed mechanism of anticancer action.

Quantitative Data: Cytotoxicity of Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for 8-hydroxyquinoline, a close structural and functional analog of 8-mercaptoquinoline, against various cancer cell lines. This data serves as a strong indicator of the potential cytotoxic potency of the active form released from Quinoline, 8,8'-dithiobis- derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 ± 0.22 | [3] |

| 8-Hydroxyquinoline Derivative (17) | HCT 116 (Colon) | 116.4 ± 5.9 | [3] |

| 8-Hydroxyquinoline Derivative (17) | MCF-7 (Breast) | 78.1 ± 9.3 | [3] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | 6.25 ± 0.034 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for assessing the cytotoxic effects of Quinoline, 8,8'-dithiobis- derivatives on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the Quinoline, 8,8'-dithiobis- derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[4]

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

Antimicrobial and Antifungal Applications

Similar to their anticancer potential, the antimicrobial and antifungal activities of Quinoline, 8,8'-dithiobis- derivatives are predicated on the release of 8-mercaptoquinoline. This active thiol can disrupt microbial cellular processes through metal chelation and other mechanisms.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus neoformans | 1 - 0.5 | [6] |

| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus neoformans | 8 - 0.5 | [6] |

| Clioquinol (8-hydroxyquinoline derivative) | Candida spp. | 0.031 - 2 | [7] |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 | [7] |

Applications in Analytical Chemistry

The strong metal-chelating properties of 8-mercaptoquinoline make its disulfide precursor a useful reagent in analytical chemistry for the detection and quantification of metal ions.

Spectrophotometric Determination of Palladium(II)

This protocol outlines a method for the determination of palladium(II) using 8-mercaptoquinoline, which can be generated in situ from Quinoline, 8,8'-dithiobis- in the presence of a reducing agent.[8]

-

Reagent Preparation: Prepare a stock solution of Quinoline, 8,8'-dithiobis- in a suitable organic solvent (e.g., ethanol). Prepare a reducing agent solution (e.g., ascorbic acid). Prepare standard solutions of palladium(II).

-

Sample Preparation: To a known volume of the sample containing palladium(II), add the reducing agent to convert the dithiobisquinoline to 8-mercaptoquinoline.

-

Complexation: Add the Quinoline, 8,8'-dithiobis- solution and adjust the pH to the optimal range for complex formation with palladium(II).

-

Extraction: Extract the colored palladium(II)-8-mercaptoquinoline complex into an organic solvent (e.g., chloroform).

-

Spectrophotometric Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorption for the complex.

-

Quantification: Determine the concentration of palladium(II) in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.

Applications in Materials Science

The ability of disulfides and thiols to form self-assembled monolayers (SAMs) on gold surfaces opens up applications for Quinoline, 8,8'-dithiobis- derivatives in the fabrication of functionalized surfaces, sensors, and electronic devices.

Formation of Self-Assembled Monolayers (SAMs)

When a gold substrate is immersed in a solution of Quinoline, 8,8'-dithiobis-, the disulfide bond can cleave, and the resulting 8-mercaptoquinoline molecules will spontaneously form a highly ordered monolayer on the gold surface.[9]

Caption: Workflow for the formation of a self-assembled monolayer on a gold surface.

Protocol for SAM Preparation

-

Substrate Preparation: Prepare a clean gold substrate by, for example, thermal evaporation of gold onto a silicon wafer.

-

Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of the Quinoline, 8,8'-dithiobis- derivative in a high-purity solvent such as ethanol.

-

Self-Assembly: Immerse the clean gold substrate into the thiol solution. To obtain a highly ordered monolayer, the immersion time is typically 24-48 hours.[9]

-

Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any non-chemisorbed molecules.

-

Drying: Dry the substrate under a stream of dry nitrogen.

-

Characterization: Characterize the formed SAM using surface-sensitive techniques to confirm its formation, quality, and properties.

Conclusion and Future Perspectives

Quinoline, 8,8'-dithiobis- and its derivatives represent a versatile class of molecules with significant potential across multiple scientific disciplines. Their redox-responsive nature, coupled with the potent biological and chemical activities of the released 8-mercaptoquinoline, makes them highly attractive for the development of targeted therapies, sensitive analytical reagents, and novel materials. Future research will likely focus on the synthesis of more complex derivatives with tailored properties, the development of sophisticated drug delivery systems, and the exploration of their utility in a wider range of applications. This guide provides a solid foundation for researchers to build upon in their pursuit of innovative solutions to pressing scientific challenges.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]

-

Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]

-

Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

MTT (Assay protocol). Protocols.io. [Link]

-

ANALYTICAL APPLICATION OF 8-MERCAPTOQUINOLINE (THIOOXINE) AND ITS DERIVATIVES. COMMUNICATION II. PHOTOMETRIC DETERMINATION OF SMALL AMOUNTS OF PALLADIUM. OSTI.GOV. [Link]

-

8-Mercaptoquinoline as a gravimetric reagent for the determination of palladium and nickel. The Analyst. [Link]

-

cell lines ic50: Topics by Science.gov. Science.gov. [Link]

-

Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. [Link]

-

8-Mercaptoquinoline as a gravimetric reagent for the determination of palladium and nickel. Analyst (RSC Publishing). [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. [Link]

-

8-Mercaptoquinoline. Wikipedia. [Link]

-

Simple, Sensitive, and Easy to use Method for Determination of Palladium Content in Palladium Acetate Using Flame Atomic Absorption Spectrophotometry. Oriental Journal of Chemistry. [Link]

-

Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Publication Corporation. [Link]

-

Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. PMC. [Link]

-

(A) IC50 values of MSN8C against cancer cells. Cancer cells were... ResearchGate. [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

-

Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. PubMed. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed. [Link]

-

Synthesis of 8‑Hydroxyquinoline Derivatives as Novel Antitumor Agents. Griffith University. [Link]

Sources

- 1. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ANALYTICAL APPLICATION OF 8-MERCAPTOQUINOLINE (THIOOXINE) AND ITS DERIVATIVES. COMMUNICATION II. PHOTOMETRIC DETERMINATION OF SMALL AMOUNTS OF PALLADIUM (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

Synthesis and characterization of Quinoline, 8,8'-dithiobis- analogs

An In-Depth Technical Guide to the Synthesis and Characterization of Quinoline, 8,8'-dithiobis- Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1][2][3] Among its many derivatives, those functionalized at the 8-position have garnered significant interest. The sulfur analog of the well-known chelating agent 8-hydroxyquinoline, 8-mercaptoquinoline (also known as quinoline-8-thiol or thiooxine), and its disulfide derivative, 8,8'-dithiobis-quinoline, are of particular importance.[4][5] These compounds serve as versatile ligands in coordination chemistry, building blocks for functional materials, and possess intriguing biochemical properties, including potential antimicrobial and antioxidant activities.[6]

This guide provides a comprehensive overview of the synthesis and characterization of Quinoline, 8,8'-dithiobis- and its analogs. As a senior application scientist, the focus will be on not just the procedural steps, but the underlying chemical principles and the rationale behind the experimental choices, ensuring a self-validating and reproducible approach.

Part 1: Synthesis of Quinoline, 8,8'-dithiobis- Analogs

The synthesis of 8,8'-dithiobis-quinoline is a two-step process that begins with the preparation of the 8-mercaptoquinoline precursor, followed by its oxidative dimerization.

A. Synthesis of the 8-Mercaptoquinoline Precursor

The most common and reliable route to 8-mercaptoquinoline involves the reduction of quinoline-8-sulfonyl chloride.[4]

Step 1: Preparation of Quinoline-8-sulfonyl Chloride

This initial step converts the readily available quinoline-8-sulfonic acid into the more reactive sulfonyl chloride.

-

Protocol:

-

In a fume hood, grind together 20 g of quinoline-8-sulfonic acid and 25 g of phosphorus pentachloride in a round-bottom flask.[7]

-

Heat the mixture under reflux at 130°C for 3 hours. The mixture will liquefy and turn brown.[7]

-

After cooling, carefully pour the crude product onto 180 g of crushed ice.

-

Neutralize the mixture with sodium bicarbonate and extract the product with diethyl ether.[7]

-

Decolorize the ether extract with activated charcoal and filter.

-

Evaporate the ether to obtain the colorless crystalline quinoline-8-sulfonyl chloride.[7]

-

-

Causality of Experimental Choices:

-

Phosphorus pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent, essential for converting the sulfonic acid group (-SO₃H) into the sulfonyl chloride group (-SO₂Cl).

-

Heating under reflux: The reaction requires thermal energy to proceed at a reasonable rate. Refluxing ensures that the reaction can be maintained at the boiling point of the reaction mixture without loss of solvent or reactants.

-

Pouring onto ice and neutralization: This step serves to quench the reaction by hydrolyzing any remaining PCl₅ and to neutralize the acidic byproducts. The product is then extracted into an organic solvent.

-

Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline

The sulfonyl chloride is then reduced to the corresponding thiol. Several reducing agents can be employed, with stannous chloride (tin(II) chloride) being a classic choice.[4] A more modern and efficient method utilizes lithium aluminum hydride (LiAlH₄).[7]

-

Protocol (using LiAlH₄):

-

In a three-necked round-bottom flask fitted with a stirrer and condenser, dissolve 1.83 g of quinoline-8-sulfonyl chloride in 600 ml of anhydrous diethyl ether.

-

Slowly add a 20% excess of lithium aluminum hydride to the solution over 1.5 hours, maintaining cooling with an ice-water bath.[7]

-

A yellow intermediate will form. Decompose this complex by the careful addition of 3 ml of water.

-

Filter to remove inorganic material.

-

Evaporate the ether to yield a bluish-red residue.

-

Dissolve the residue in dilute sodium hydroxide solution and neutralize with dry ice to precipitate the 8-mercaptoquinoline dihydrate as shiny red needles.[7]

-

The anhydrous form, a blue liquid, can be obtained by drying the red product over sodium hydroxide pellets in a nitrogen atmosphere.[7]

-

-

Trustworthiness of the Protocol:

-

The use of anhydrous ether is critical as LiAlH₄ reacts violently with water.

-

The slow addition of LiAlH₄ and cooling are necessary to control the exothermic reaction.

-

A 20% excess of LiAlH₄ is reported to give the best yields.[7] Using a calculated amount of water for quenching is not advised as it can lead to the formation of the sodium salt of the product, reducing the yield of the free thiol.[7]

-

Diagram of the Synthetic Pathway to 8-Mercaptoquinoline

Caption: Synthetic route to 8-mercaptoquinoline.

B. Oxidative Coupling to form 8,8'-dithiobis-quinoline